N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a structurally complex diamide featuring:
- A furan-2-yl group, a five-membered oxygen heterocycle known for hydrogen-bonding interactions.
- A 1,2,3,4-tetrahydroisoquinoline moiety, a nitrogen-containing bicyclic structure associated with diverse bioactivity.
- An ethanediamide backbone, enabling conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(3-fluoro-4-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c1-16-8-9-19(13-20(16)25)27-24(30)23(29)26-14-21(22-7-4-12-31-22)28-11-10-17-5-2-3-6-18(17)15-28/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUPMEOVGSXHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of:
- A fluorinated aromatic ring (3-fluoro-4-methylphenyl)
- A furan moiety (furan-2-yl)
- A tetrahydroisoquinoline unit
Molecular Formula
Molecular Weight
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the fluorine atom enhances binding affinity, while the furan and tetrahydroisoquinoline groups facilitate π-π interactions and hydrogen bonding.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
Biological Activity
Research has indicated several potential biological activities associated with this compound:
Anticancer Activity
Studies have suggested that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- In vitro studies demonstrated significant inhibition of cell proliferation in breast cancer and leukemia cell lines.
Antimicrobial Properties
Preliminary investigations have shown that the compound may possess antimicrobial properties against certain bacterial strains. This suggests potential applications in treating infections.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxicity of the compound on MCF-7 breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound.
- Results : A dose-dependent reduction in cell viability was observed, indicating strong anticancer potential.
-
Antimicrobial Evaluation :
- Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
- Methodology : Disc diffusion method was employed to test antimicrobial activity.
- Results : The compound exhibited significant inhibition zones compared to control.
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | Dose-dependent cytotoxicity | [Study 1] |
| Antimicrobial | Staphylococcus aureus | Significant inhibition | [Study 2] |
Comparison with Similar Compounds
Comparison with Structural Analogs
Fluorinated Aromatic Substituents
a. 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Phthalimide (isoindole-1,3-dione) vs. ethanediamide.
- Substituents : Chlorine at position 3 vs. fluorine and methyl at positions 3 and 4.
- Applications : Polymer precursor requiring high purity (>99%) for polyimide synthesis .
- Key Difference : The target compound’s fluoro-methyl group may enhance lipophilicity and resistance to oxidative metabolism compared to chlorine.
b. Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Core Structure : Benzamide vs. ethanediamide.
- Substituents : Trifluoromethyl vs. 3-fluoro-4-methylphenyl.
- Applications : Registered fungicide .
- Key Similarity : Both compounds leverage fluorinated aryl groups for bioactivity, though flutolanil’s trifluoromethyl group offers stronger electron-withdrawing effects.
Nitrogen Heterocycles
a. N'-(Isoquinolin-4-yl)-N-methyl-N-(prop-2-yn-1-yl)sulfuramidimidoyl fluoride ()
- Core Structure : Sulfuramidimidoyl fluoride vs. ethanediamide.
- Heterocycle: Isoquinolin-4-yl vs. tetrahydroisoquinoline.
- Synthesis : Achieved 96% yield via sulfur(VI) fluoride exchange .
- Key Insight: The tetrahydroisoquinoline in the target compound may improve solubility compared to fully aromatic isoquinoline.
b. Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()
- Core Structure : Cyclopropanecarboxamide vs. ethanediamide.
- Heterocycle: Tetrahydrofuranone vs. furan and tetrahydroisoquinoline.
- Applications : Fungicide .
Amide Functionality
a. Methoprotryne (N-(3-methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine) ()
- Core Structure : Triazinediamine vs. ethanediamide.
- Substituents : Methoxypropyl and methylthio groups vs. fluorinated aryl and heterocycles.
- Applications : Herbicide .
- Key Similarity : Both compounds use nitrogen-rich cores for target engagement, though the diamide backbone may offer greater conformational flexibility.
Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Table 2: Substituent Impact on Properties
Q & A
Q. What are the optimal synthetic routes for N'-(3-fluoro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide, and how can yields be improved?
Methodological Answer: Synthesis typically involves multi-step protocols:
- Step 1: Coupling of the furan-2-yl and tetrahydroisoquinoline moieties via nucleophilic substitution or amidation, using dichloromethane (DCM) or dimethylformamide (DMF) as solvents .
- Step 2: Introduction of the 3-fluoro-4-methylphenyl group via carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
- Optimization: Reaction yields (often <50% in early stages) can be enhanced by:
- Temperature control (0–25°C) to minimize side reactions.
- Catalysts like DMAP for acyl transfer .
- Purification via preparative HPLC or column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms regiochemistry of substituents (e.g., furan C-H coupling at δ 6.3–7.4 ppm; tetrahydroisoquinoline protons at δ 2.5–4.0 ppm) .
- HPLC-MS: Validates purity (>95%) and molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
- X-ray Crystallography: Resolves stereochemistry of the tetrahydroisoquinoline and ethanediamide backbone .
Q. How can initial biological activity screening be designed for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors structurally related to its moieties (e.g., kinases, GPCRs, or cytochrome P450 isoforms) .
- Assay Types:
- In vitro enzyme inhibition (IC50 determination via fluorescence/absorbance assays).
- Cell viability assays (e.g., MTT for cytotoxicity in cancer lines) .
- Controls: Include known inhibitors (e.g., staurosporine for kinases) and vehicle-only groups .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize bioactivity?
Methodological Answer:
- Analog Design: Modify substituents systematically (e.g., replace furan with thiophene or tetrahydroisoquinoline with piperidine) .
- Key Parameters:
- Validation: Compare IC50 values across analogs in dose-response assays .
Q. How to resolve contradictions in reported bioactivity data (e.g., conflicting IC50 values)?
Methodological Answer:
- Variable Control: Standardize assay conditions (pH, temperature, cell passage number) .
- Compound Integrity: Verify purity (HPLC) and stability (e.g., degradation under light/moisture) .
- Orthogonal Assays: Confirm activity using alternate methods (e.g., SPR for binding affinity vs. enzymatic assays) .
Q. What computational strategies predict metabolic stability and toxicity?
Methodological Answer:
Q. How to design in vivo studies for pharmacokinetic (PK) and pharmacodynamic (PD) profiling?
Methodological Answer:
- Animal Models: Rodents (e.g., Sprague-Dawley rats) dosed intravenously/orally.
- PK Parameters:
- Plasma half-life (t1/2) via LC-MS/MS.
- Tissue distribution (e.g., brain penetration assessed by BBB permeability assays) .
- PD Markers: Measure target engagement (e.g., phosphorylated kinase levels in tissues) .
Comparative Analysis of Structural Analogs
Q. Which structurally similar compounds exhibit divergent bioactivities, and why?
Rationale: Electronic (e.g., fluorine’s electronegativity) and steric (e.g., tetrahydroisoquinoline’s rigidity) effects dominate activity differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
